
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and chlorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms in its structure makes it a valuable intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.
科学的研究の応用
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the interactions of chlorinated aromatic compounds with biological systems, providing insights into their toxicity and environmental impact.
作用機序
The mechanism of action of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its chlorinated phenyl group may interact with hydrophobic pockets in proteins, altering their function.
類似化合物との比較
Similar Compounds
2-Chloro-5-phenylpyrimidine: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidine: Contains chlorine atoms on the pyrimidine ring instead of the phenyl ring, leading to distinct chemical behavior.
5-(2,4,6-Trichlorophenyl)pyrimidine: Similar structure but without the chlorine atom on the pyrimidine ring.
Uniqueness
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms on both the pyrimidine and phenyl rings. This structural feature enhances its reactivity and makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications.
特性
分子式 |
C10H4Cl4N2 |
|---|---|
分子量 |
294.0 g/mol |
IUPAC名 |
2-chloro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-1-7(12)9(8(13)2-6)5-3-15-10(14)16-4-5/h1-4H |
InChIキー |
SDZDFQYRBUYMMR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


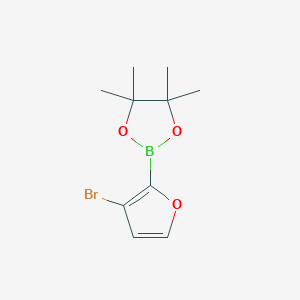
![2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
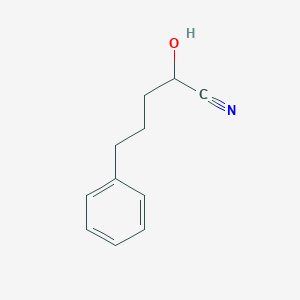
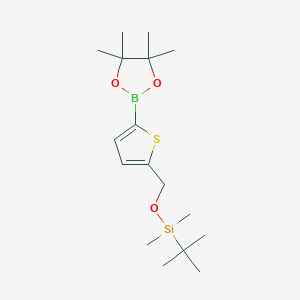
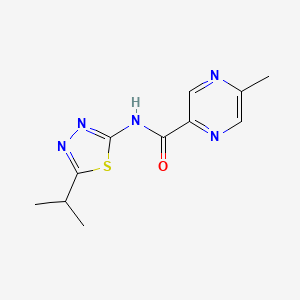
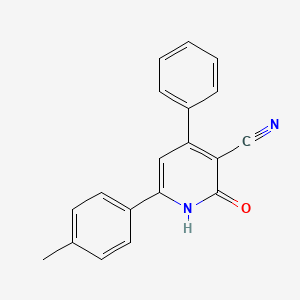
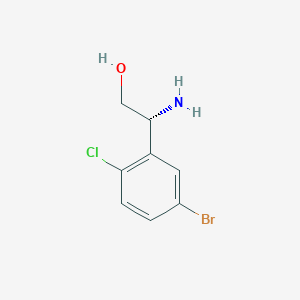
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
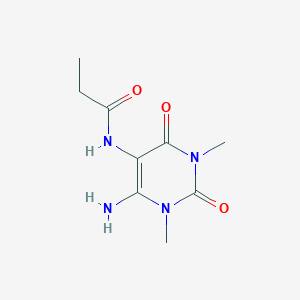
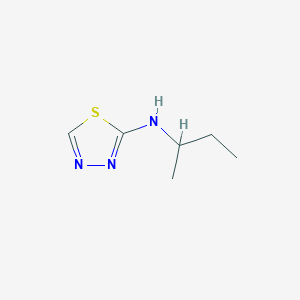

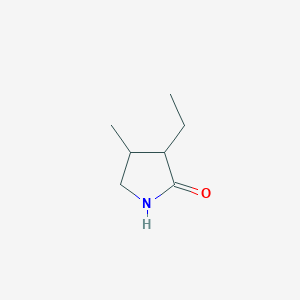
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
